1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one
Description
1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a brominated arylketone featuring a trifluoromethylthio (-SCF₃) substituent at the para position relative to the amino group on the phenyl ring. The trifluoromethylthio group is a strong electron-withdrawing substituent, which can significantly influence the compound’s electronic properties, solubility, and metabolic stability . Its synthesis likely follows protocols analogous to those for ortho-acylphenyl iodides and brominated arylketones, such as cross-coupling reactions involving boronic acids or halogenated precursors, as described in general procedures for related compounds .
Properties
Molecular Formula |
C10H9BrF3NOS |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
GFFURGSVMNGJOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)N)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Considerations
The target compound features a 2-aminophenyl core substituted at the 5-position with a trifluoromethylthio (-SCF₃) group and at the 1-position with a bromopropan-2-one moiety. The -SCF₃ group confers metabolic stability and lipophilicity, while the α-brominated ketone offers a reactive handle for further derivatization. Challenges in synthesis include:
- Regioselective introduction of -SCF₃ without competing side reactions.
- Stability of the α-bromo ketone under basic or nucleophilic conditions.
- Compatibility of protective groups for the aromatic amine during halogenation steps.
Synthetic Strategies and Pathway Design
Retrosynthetic Analysis
Disconnection of the molecule suggests two primary approaches:
- Late-stage bromination of a preformed 1-(2-amino-5-(trifluoromethylthio)phenyl)propan-2-one.
- Early-stage functionalization of the aromatic ring followed by ketone installation and bromination.
Route 1: Bromination of a Propanone Precursor
This route prioritizes the synthesis of 1-(2-amino-5-(trifluoromethylthio)phenyl)propan-2-one, followed by α-bromination. Similar strategies are exemplified in the synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, where bromination is achieved using CuBr₂ and tert-butyl nitrite under mild conditions.
Route 2: Aromatic Functionalization Followed by Ketone Installation
Here, the -SCF₃ and amine groups are introduced onto a bromopropanone-containing aromatic scaffold. The Claisen-Schmidt condensation, as demonstrated in the synthesis of 1-(4-aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one, provides a model for ketone formation via base-catalyzed aldol reactions.
Detailed Methodological Approaches
Route 1: Late-Stage Bromination
Step 1: Synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-2-one
- Starting Material : 2-Amino-5-(trifluoromethylthio)aniline.
- Ketone Installation : Friedel-Crafts acylation with propionyl chloride in the presence of AlCl₃ (0–5°C, dichloromethane).
- Yield: ~60–70% (estimated).
- Challenge : Competitive acylation at the amine necessitates protective group strategies (e.g., Boc protection).
Step 2: α-Bromination of the Propanone Moiety
Route 2: Early-Stage Bromopropanone Installation
Step 1: Preparation of 1-Bromopropan-2-one
- Method : Bromination of acetone using Br₂ in acetic acid at 40°C.
- Yield: 85–90%.
- Safety Note : Requires strict temperature control to avoid over-bromination.
Step 2: Coupling with a Functionalized Aromatic Ring
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | ~45–52% | ~40–48% |
| Key Advantage | Avoids nitro reduction step | Direct bromine incorporation |
| Major Limitation | Boc deprotection required | Competing nitration during acylation |
| Scalability | High (column-free purification) | Moderate (sensitive intermediates) |
Route 1 offers higher functional group tolerance, whereas Route 2 benefits from earlier bromine introduction, minimizing late-stage reactivity issues.
Optimization and Troubleshooting
Protective Group Strategies
- Boc Protection : Employ di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) to shield the amine during Friedel-Crafts acylation. Deprotection with TFA/CH₂Cl₂ (1:4) restores the amine post-bromination.
- Alternative : Acetylation (Ac₂O/pyridine) provides cheaper protection but risks hydrolysis under basic conditions.
Bromination Efficiency
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones.
- Reduction reactions yield alcohols.
- Coupling reactions form new carbon-carbon bonds, leading to more complex molecules.
Scientific Research Applications
1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to target sites. The bromine atom can participate in substitution reactions, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Substituent Effects
| Property | -SCF₃ (Target) | -CH₃ | -Cl | -Br |
|---|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 2.5 | 2.9 |
| Metabolic Stability | High | Moderate | Moderate | Moderate |
| Synthetic Complexity | High | Low | Moderate | Moderate |
| Halogen Bonding Potential | Low | Low | High | High |
Biological Activity
1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its interaction mechanisms with biological targets.
- Molecular Formula : C10H9BrF3NOS
- Molecular Weight : 328.15 g/mol
- CAS Number : 1804508-59-5
The compound consists of a brominated propanone linked to a phenyl ring substituted with an amino group and a trifluoromethylthio group. The trifluoromethylthio group enhances lipophilicity, which may improve the compound's biological activity by facilitating better interaction with cellular membranes and biological targets.
Antimicrobial Activity
Research indicates that 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one exhibits significant antimicrobial properties. Its mechanism involves:
- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The bromine atom can form covalent bonds with nucleophilic sites on bacterial proteins, potentially inhibiting their function.
- Mechanism of Action : The interactions of the trifluoromethylthio and amino groups facilitate hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins involved in bacterial metabolism.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, such as breast and lung cancer cells. The inhibition is attributed to the compound's ability to induce apoptosis (programmed cell death) in these cells.
- Mechanism of Action : The compound's structural features allow it to interact with enzymes and receptors involved in cell signaling pathways that regulate cell growth and survival. The presence of the trifluoromethylthio group enhances its binding affinity, potentially leading to more effective therapeutic outcomes.
Comparative Analysis with Similar Compounds
To further understand the uniqueness of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one, a comparison with structurally similar compounds is presented below:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | Anticancer properties | Lacks brominated propanone structure |
| Fluoxetine | Antidepressant; contains trifluoromethyl group | Primarily used for mental health; different functional groups |
| 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Contains sulfoxide group | Alters reactivity compared to trifluoromethylthio |
| 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one | Contains sulfone group | More polar; potentially higher water solubility |
The distinct combination of a trifluoromethylthio group and a brominated propanone moiety in 1-(2-Amino-5-(trifluoromethylthio)phenyl)-1-bromopropan-2-one allows for diverse chemical transformations and significant biological interactions.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Cancer Cell Line Research : In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability among tested cancer cell lines. Apoptotic markers were observed, confirming its role in inducing programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
